1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

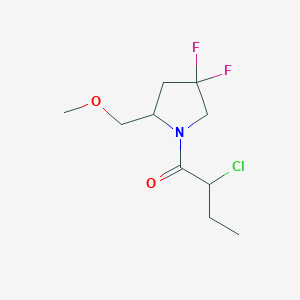

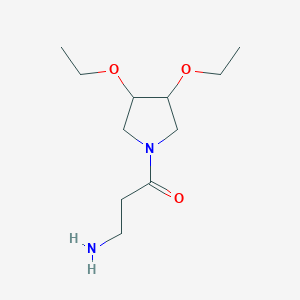

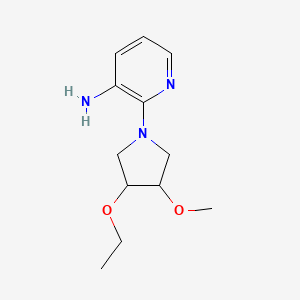

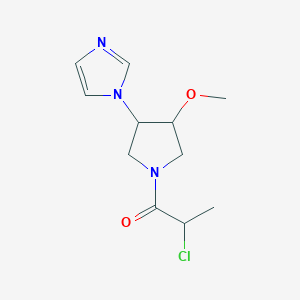

1-(Tert-butoxycarbonyl)-4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomarkers in Cancer Research

The study of human urinary carcinogen metabolites presents a practical approach for obtaining important information about tobacco and cancer. Carcinogens and their metabolites, including various acids and related compounds quantified in smokers or non-smokers exposed to environmental tobacco smoke, provide critical insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. Such biomarkers are pivotal in future studies on tobacco and human cancer, particularly regarding new tobacco products and strategies for harm reduction (Hecht, 2002).

Biologically Active Compounds in Plants

Research into natural carboxylic acids derived from plants reveals their potential for antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of selected carboxylic acids indicate the impact of structural differences on their biological activities. This insight is crucial for developing future chemical preparations with potential applications as antioxidants, anticancer, antimicrobial, and antibacterial agents (Godlewska-Żyłkiewicz et al., 2020).

Environmental Biodegradation and Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the aerobic biodegradation processes and the role of microorganisms in degrading ETBE. This knowledge is vital for environmental management and the development of strategies for the bioremediation of contaminated sites (Thornton et al., 2020).

Synthesis of CNS Acting Drugs

A literature search identified functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. Heterocycles with nitrogen (N), sulfur (S), and oxygen (O) are highlighted for their potential CNS effects, providing a foundation for the development of new CNS acting drugs (Saganuwan, 2017).

Propiedades

IUPAC Name |

4-(2-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-5-23-15-9-7-6-8-12(15)13-10-19(11-14(13)16(20)21)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAUQKRACBJQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.